

A Comprehensive Technical Guide to Methyl 3-amino-5-hydroxybenzoate and Its Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-amino-5-hydroxybenzoate

Cat. No.: B1314011

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of **Methyl 3-amino-5-hydroxybenzoate**, a key chemical intermediate. This document details its synonyms, chemical properties, synthesis protocols, and its role in significant biological pathways, presenting all quantitative data in clearly structured tables and illustrating relevant processes with diagrams.

Chemical Identity and Synonyms

Methyl 3-amino-5-hydroxybenzoate is an aromatic organic compound with the chemical formula $C_8H_9NO_3$. It is systematically known as **methyl 3-amino-5-hydroxybenzoate**. In chemical literature and commercial databases, it is recognized under several synonyms. The Chemical Abstracts Service (CAS) has assigned the registry number 67973-80-2 to this compound.[\[1\]](#)

A comprehensive list of its alternative names is provided below to aid researchers in literature searches and material sourcing.

Synonym	Source/Reference
3-Amino-5-hydroxybenzoic acid methyl ester	PubChem
5-Amino-3-hydroxybenzoic acid methyl ester	PubChem
Benzoic acid, 3-amino-5-hydroxy-, methyl ester	PubChem
Methyl 3,5-dihydroxyanthranilate	
CAS RN 67973-80-2	Chemical Abstract Service

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 3-amino-5-hydroxybenzoate** is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₃	PubChem[1]
Molecular Weight	167.16 g/mol	PubChem[1]
Appearance	Solid	
CAS Number	67973-80-2	PubChem[1]

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the identity and purity of **Methyl 3-amino-5-hydroxybenzoate**. Below are the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available high-resolution spectrum for **Methyl 3-amino-5-hydroxybenzoate** is not readily found, the PubChem database indicates the availability of ¹³C NMR data.[1] For structurally similar compounds, such as various aminobenzoates, detailed NMR data is available and can be used for comparative purposes.[2]

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 3-amino-5-hydroxybenzoate** is expected to show characteristic absorption bands for its functional groups. PubChem notes the availability of vapor phase IR spectra.^[1] Key expected absorptions include:

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H stretch (hydroxyl)	3200-3600 (broad)
N-H stretch (amine)	3300-3500
C=O stretch (ester)	1700-1725
C-O stretch (ester)	1100-1300
Aromatic C-H stretch	3000-3100
Aromatic C=C stretch	1450-1600

Mass Spectrometry (MS)

The mass spectrum of **Methyl 3-amino-5-hydroxybenzoate** would show a molecular ion peak corresponding to its molecular weight. PubChem indicates the availability of GC-MS data.^[1] The fragmentation pattern would be influenced by the ester, amino, and hydroxyl groups. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group.

Experimental Protocols

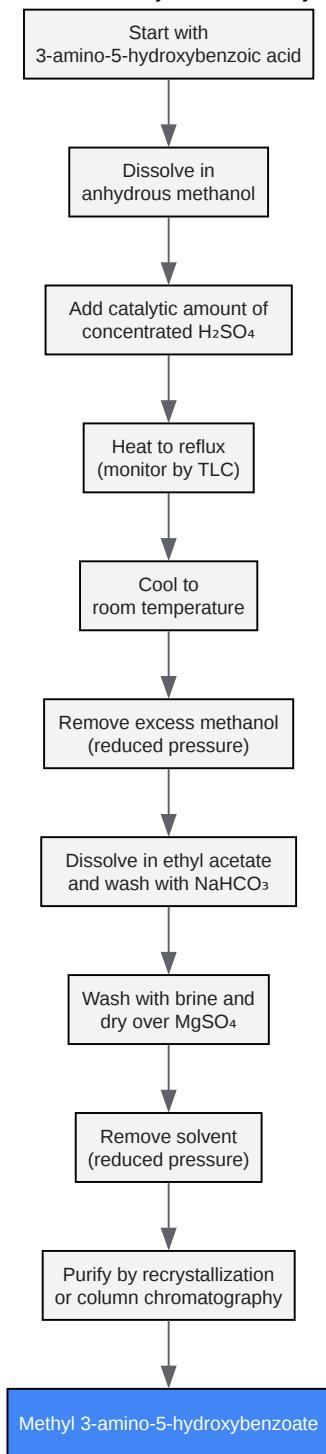
While a specific, detailed synthesis protocol for **Methyl 3-amino-5-hydroxybenzoate** is not readily available in the searched literature, its synthesis can be inferred from established chemical transformations. A plausible and commonly employed method is the Fischer esterification of its parent carboxylic acid, 3-amino-5-hydroxybenzoic acid.

Synthesis of **Methyl 3-amino-5-hydroxybenzoate** via Fischer Esterification

This protocol is based on the general principles of Fischer esterification.

Materials:

- 3-amino-5-hydroxybenzoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)


Procedure:

- In a round-bottom flask, dissolve 3-amino-5-hydroxybenzoic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude **Methyl 3-amino-5-hydroxybenzoate**.

- The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

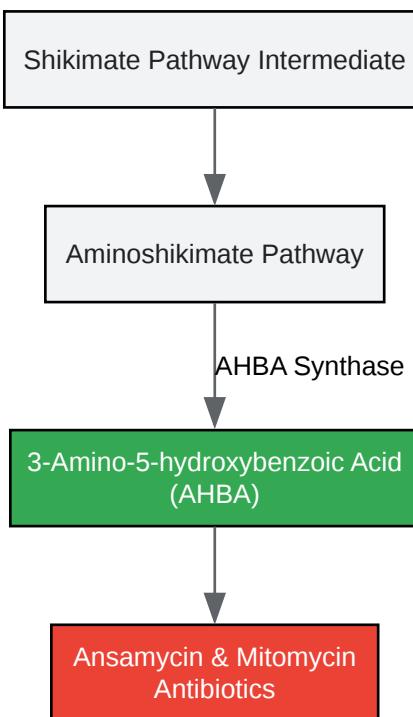
Synthesis Workflow of Methyl 3-amino-5-hydroxybenzoate

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **Methyl 3-amino-5-hydroxybenzoate**.

Biological Significance and Signaling Pathways

Methyl 3-amino-5-hydroxybenzoate itself has not been identified as a direct participant in major signaling pathways in the available literature. Its primary significance lies in its relationship to its parent compound, 3-amino-5-hydroxybenzoic acid (AHBA), which is a crucial precursor in the biosynthesis of a class of potent antibiotics.


The Aminoshikimate Pathway: Biosynthesis of 3-Amino-5-hydroxybenzoic Acid (AHBA)

3-Amino-5-hydroxybenzoic acid is a key building block for the ansamycin and mitomycin families of antibiotics.^[3] It is synthesized in bacteria through a variant of the shikimate pathway, known as the aminoshikimate pathway. This pathway is a critical area of study for understanding and potentially engineering the production of these medically important compounds.

The biosynthesis of AHBA involves the enzyme AHBA synthase, which catalyzes the final aromatization step.^[4] This enzyme has been a subject of research for its potential as a target for new antibacterial agents.

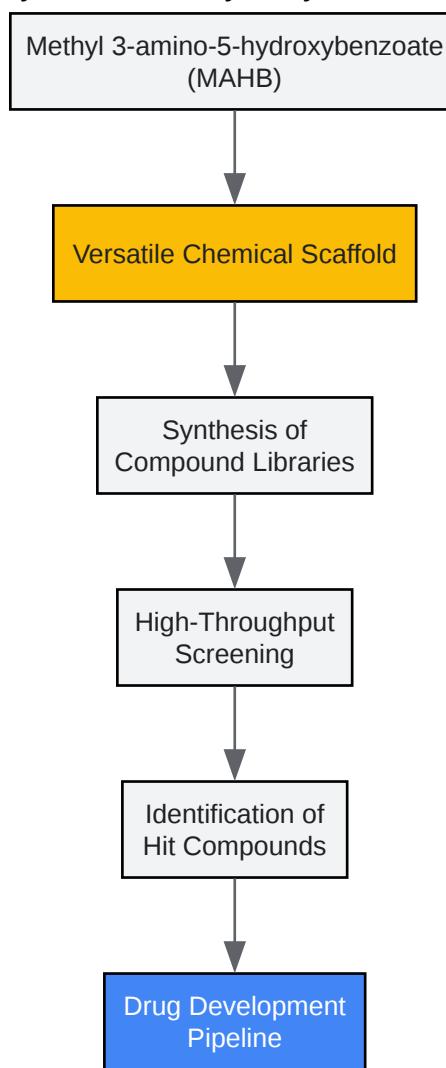
Biosynthetic Pathway of 3-Amino-5-hydroxybenzoic Acid (AHBA)

Simplified Aminoshikimate Pathway to AHBA

[Click to download full resolution via product page](#)

Caption: The role of AHBA as a precursor to antibiotics.

Applications in Drug Development and Research


Given that its parent acid is a precursor to antibiotics, **Methyl 3-amino-5-hydroxybenzoate** serves as a valuable building block in medicinal chemistry and drug discovery. The presence of three functional groups—an amine, a hydroxyl group, and a methyl ester—on a benzene ring provides multiple points for chemical modification, making it an attractive scaffold for the synthesis of compound libraries for screening against various biological targets.

While direct evidence of **Methyl 3-amino-5-hydroxybenzoate**'s involvement in specific signaling pathways is limited, related compounds like methyl p-hydroxybenzoate (methylparaben) have been shown to affect cellular processes. For instance, methylparaben has been observed to increase intracellular Ca^{2+} concentration and modulate histamine

release in rat peritoneal mast cells.[5] This suggests that benzoate derivatives can have biological activities and warrant further investigation.

Logical Relationship in Drug Discovery

Role of Methyl 3-amino-5-hydroxybenzoate in Research

[Click to download full resolution via product page](#)

Caption: Use of **Methyl 3-amino-5-hydroxybenzoate** in the drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-amino-5-hydroxybenzoate | C8H9NO3 | CID 12438277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca²⁺ concentration and histamine release in rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 3-amino-5-hydroxybenzoate and Its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314011#synonyms-for-methyl-3-amino-5-hydroxybenzoate-in-chemical-literature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com